molecular formula C₆H₁₂O₅ B015279 1,5-Anhydro-d-mannitol CAS No. 492-93-3

1,5-Anhydro-d-mannitol

Cat. No. B015279
CAS RN: 492-93-3
M. Wt: 164.16 g/mol
InChI Key: MPCAJMNYNOGXPB-KVTDHHQDSA-N
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Description

1,5-Anhydro-d-mannitol (1,5-ADM) is a sugar alcohol with a variety of uses in the scientific and medical fields. It is a white crystalline powder with a sweet taste and is widely used as a sweetener and bulking agent in the food industry. In the scientific and medical fields, 1,5-ADM has been used in research studies, drug delivery systems, and as a therapeutic agent. It has been studied for its biochemical and physiological effects, synthesis methods, and its applications in research and drug delivery.

Scientific Research Applications

  • Glycogenolysis and Glucose Production Inhibition : It inhibits glycogenolysis and glucose production in hepatocytes, suggesting potential as a model for hereditary fructose intolerance and as a hypoglycemic agent (Stevens & Dills, 1984).

  • Preparation of Nitrohexitol Derivatives : It is used in the preparation of nitrohexitol derivatives with d-gluco, d-manno, and d-galacto configurations (Sakakibara, Nomura, & Sudoh, 1983).

  • Synthesis of Compounds with Adenine, Uracil, Purine, and Pyrimidine Bases : 1,5-Anhydro-2,4-dideoxy-D-mannitol nucleosides are used for synthesizing compounds with these bases (Hossain et al., 1999).

  • Renal Tubular Resorption Study : It increases excretion of D-mannose and 1,5-Anhydro-D-glucitol in rats, suggesting a common mechanism for the resorption of these sugars in renal tubules (Pitkänen & Pitkänen, 1992).

  • Preparation of Methyl Anhydro-D-Fructopyranosides : It is used in the preparation of various methyl anhydro-d-fructopyranosides (Sinclair, 1988).

  • Building Block for C-Nucleoside Synthesis : It acts as a building block for this synthesis (Siqueira, Nazarenko, & Doboszewski, 2013).

  • PET Radiotracer for Breast Cancer Imaging : It shows slightly higher uptake by tumors compared to normal breast tissue, indicating its potential in breast cancer imaging (Niu et al., 2013).

  • Source of Energy for Aspergillus Oryzae Germination : D-mannitol might provide energy for the germination of this fungus (Horikoshi, Iida, & Ikeda, 1965).

  • Inhibition of Glucose Synthesis : It inhibits glucose synthesis, alters the pyruvate/phosphoenolpyruvate ratio, and affects adenine nucleotide concentrations in isolated rat hepatocytes (Stevens, Covey, & Dills, 1985).

  • Potential Medical Applications : It has potential applications as an anticariogenic agent, anti-inflammatory, anticancer, diabetic marker, and microthecin inhibitor (Fiskesund et al., 2010).

Safety and Hazards

The safety and hazards of 1,5-Anhydro-d-mannitol have been analyzed in several studies. For instance, a safety data sheet recommends avoiding dust formation, breathing mist, gas or vapors, contacting with skin and eye, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

1,5-Anhydro-d-mannitol is known to interact with various enzymes and proteins. It is efficiently reabsorbed in renal tubuli by a mechanism that is saturated at high concentrations . The process involves the interaction of this compound with NADPH-dependent 1,5-anhydro-D-fructose reductase (AFR), an enzyme that catalyzes its conversion .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been reported to exhibit anti-inflammatory and anti-cancer effects . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound is relatively stable at room temperature but decomposes at high temperatures . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in rats, the excretion of D-mannose and the appearance of AG in urine were found to be dose-dependent when this compound was administered .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is produced by the degradation of glycogen, starch, and maltosaccharides with α-1,4-glucan lyase . It interacts with enzymes such as NADPH-dependent 1,5-anhydro-D-fructose reductase (AFR) .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is efficiently reabsorbed in renal tubuli . The compound can dissolve in water and some organic solvents, but it is insoluble in petroleum ether and alcohol .

properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCAJMNYNOGXPB-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314215
Record name 1,5-Anhydro-D-mannitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

492-93-3
Record name 1,5-Anhydro-D-mannitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=492-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Anhydro-mannitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Anhydro-D-mannitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STYRACITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V415COZ8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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